molecular formula C12H17Cl2FN2 B7899789 1-(2-Chloro-6-fluoro-benzyl)-3-methyl-piperazine hydrochloride

1-(2-Chloro-6-fluoro-benzyl)-3-methyl-piperazine hydrochloride

Cat. No.: B7899789
M. Wt: 279.18 g/mol
InChI Key: GWXYRMYNNDIXEJ-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluoro-benzyl)-3-methyl-piperazine hydrochloride is a chemical compound with the molecular formula C11H14ClFN2·HCl It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-6-fluoro-benzyl)-3-methyl-piperazine hydrochloride typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 3-methylpiperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often purified using techniques such as recrystallization or chromatography to ensure it meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-fluoro-benzyl)-3-methyl-piperazine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other strong bases. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functional groups on the piperazine ring .

Scientific Research Applications

1-(2-Chloro-6-fluoro-benzyl)-3-methyl-piperazine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluoro-benzyl)-3-methyl-piperazine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-6-fluoro-benzyl)-piperazine
  • 1-(2-Chloro-6-fluoro-benzyl)-4-methyl-piperazine
  • 1-(2-Chloro-6-fluoro-benzyl)-2-methyl-piperazine

Uniqueness

1-(2-Chloro-6-fluoro-benzyl)-3-methyl-piperazine hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the benzyl group, which can significantly influence its chemical reactivity and biological activity. The methyl group on the piperazine ring also contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-3-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFN2.ClH/c1-9-7-16(6-5-15-9)8-10-11(13)3-2-4-12(10)14;/h2-4,9,15H,5-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXYRMYNNDIXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2=C(C=CC=C2Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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